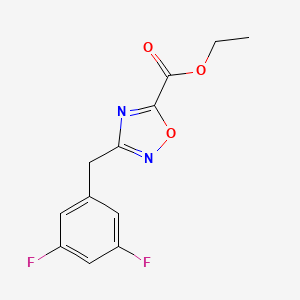

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

Molecular Formula |

C12H10F2N2O3 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

ethyl 3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C12H10F2N2O3/c1-2-18-12(17)11-15-10(16-19-11)5-7-3-8(13)6-9(14)4-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

HHYJCXZZWRDARB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The introduction of the 3,5-difluorobenzyl group is commonly performed by nucleophilic substitution of 3,5-difluorobenzyl bromide with the oxadiazole intermediate in the presence of a base such as potassium carbonate. Typical conditions include:

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Temperature: Elevated temperatures (e.g., 80–100°C) to facilitate substitution.

- Reaction time: Several hours (4–6 hours).

- Purification: Column chromatography or recrystallization to achieve >95% purity.

This alkylation step is critical for obtaining the desired substitution pattern on the oxadiazole ring.

Industrial and Scale-Up Considerations

Industrial synthesis may adapt the above methods with modifications for scale, including:

- Use of continuous flow reactors to improve reaction control and safety.

- Automated systems for reagent addition and temperature control.

- Enhanced purification steps such as recrystallization and preparative chromatography to ensure product quality.

Special attention is needed for handling reagents like ethyl chloroformate and 3,5-difluorobenzyl bromide due to their reactivity and potential hazards.

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Key Features | Yield / Purity |

|---|---|---|---|

| Mixed anhydride formation | Carboxylic acid + ethyl chloroformate | Mild conditions, clean reaction | High (>85%) |

| Cyclization with amidoxime | Arylamidoxime + mixed anhydride | Efficient ring formation | High (>85%) |

| Alkylation | Oxadiazole intermediate + 3,5-difluorobenzyl bromide, K2CO3, DMF, 80–100°C | Nucleophilic substitution | >90% (after purification) |

| Purification | Column chromatography or recrystallization | High purity (>95%) | - |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The difluorobenzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate with analogs from the provided evidence:

*Calculated molecular formula and weight based on structural analysis.

Substituent Effects on Chemical Properties

- Electron-Withdrawing Groups (EWGs): The 3,5-difluorobenzyl group provides moderate electron withdrawal, enhancing the oxadiazole ring’s electrophilicity compared to aliphatic substituents like cyclopentyl . This may improve binding to biological targets (e.g., enzymes or receptors).

- Lipophilicity and Bioavailability: The cyclopentyl analog (logP ~2.5 inferred) is less polar than the target compound (logP ~3.0*), which may limit its membrane permeability compared to fluorinated derivatives.

Biological Activity

Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound has garnered significant attention due to its promising biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of difluorobenzyl substituents enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies.

- Molecular Formula : C12H10F2N2O3

- Molecular Weight : 268.22 g/mol

- Structural Features : The compound features a carboxylate group at the 5-position and a difluorobenzyl group at the 3-position of the oxadiazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit various strains of bacteria and fungi. For instance:

- Mechanism of Action : The antimicrobial activity is likely attributed to the structural features of the oxadiazole ring, which can interfere with microbial cell functions.

- Efficacy Against Resistant Strains : Compounds similar to this compound have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : It has been observed that this compound can induce apoptosis in cancer cell lines through multiple mechanisms including cell cycle arrest and modulation of apoptotic pathways .

- Target Interactions : Molecular docking studies suggest strong interactions with key proteins involved in cancer signaling pathways. This includes inhibition of enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

Case Studies

Several studies have provided insights into the biological activities of oxadiazole derivatives:

- Antimicrobial Activity Assessment :

- Cytotoxicity Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Induces apoptosis | Difluoro substitution enhances activity |

| Ethyl 4-(adamantan-1-yl)-1,3,4-oxadiazole-2-thione | Moderate | Notable antiviral properties | Adamantane moiety |

| Ethyl 3-(5-bromo-pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid | Moderate | Enhanced activity against specific cancer lines | Brominated pyridine substituent |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-(3,5-difluorobenzyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclization reactions between a hydrazide intermediate and a substituted carboxylic acid derivative. A general protocol includes:

- Reacting 3,5-difluorobenzyl-substituted hydrazides with ethyl chlorooxoacetate under reflux in anhydrous ethanol.

- Using glacial acetic acid as a catalyst to facilitate cyclization (analogous to methods in and ).

- Purification via column chromatography (silica gel, 20–30% ethyl acetate in petroleum ether) to achieve >95% purity . Key parameters: Temperature (80–100°C), reaction time (4–6 hours), and inert atmosphere to prevent oxidation of the difluorobenzyl group.

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- NMR Spectroscopy : H and C NMR are used to confirm the presence of the difluorobenzyl moiety (e.g., aromatic proton splitting patterns and fluorine coupling constants) and ester functionality (e.g., triplet for ethyl CH at ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 297.08 for CHFNO) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Q. What preliminary biological activities are reported for structurally similar oxadiazole derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption via lipophilic substituents (e.g., difluorobenzyl groups enhance cell permeability) .

- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) cells, attributed to tubulin binding (similar to colchicine-site inhibitors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Solvent Selection : Replace ethanol with DMF or THF to enhance solubility of intermediates (reducing side reactions like ester hydrolysis) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization kinetics (monitored via in-situ FTIR for oxadiazole ring formation at 1650 cm) .

- Process Analytical Technology (PAT) : Use HPLC tracking (C18 column, acetonitrile/water gradient) to identify impurities (e.g., unreacted hydrazide at R 3.2 min) .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Case Example : Discrepancies in F NMR chemical shifts may arise from solvent polarity or hydrogen bonding.

- Solution : Compare data across solvents (CDCl vs. DMSO-d) and apply DFT calculations (B3LYP/6-31G*) to model fluorine environments .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures (e.g., confirming benzyl group orientation relative to the oxadiazole ring) .

Q. What mechanistic insights explain the compound’s bioactivity in cancer models?

- Molecular Docking : The difluorobenzyl group shows high affinity (ΔG = -9.2 kcal/mol) for tubulin’s colchicine-binding site, disrupting microtubule assembly .

- Flow Cytometry : Apoptosis induction (Annexin V/PI staining) correlates with caspase-3 activation (2–3-fold increase vs. controls at 24 hours) .

- Resistance Studies : Overexpression of P-glycoprotein reduces efficacy (EC increases 5-fold in resistant cell lines), suggesting combination therapies with efflux inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.